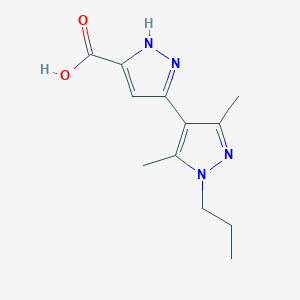

3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, a new method for synthesizing 1-methyl-3-propylpyrazole-5-carboxylic acid, a related compound, from 2-pentanone and diethyl oxalate has been reported, which offers a high yield and fewer steps than previous methods . This compound is a key intermediate for the synthesis of sildenafil, a phosphodiesterase type 5 inhibitor. Another study describes the synthesis of a novel diazocino bispyrazole compound through a Friedlander condensation reaction, which did not proceed as expected but resulted in an unexpected product . These studies highlight the challenges and unexpected outcomes that can occur in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR. Density functional theory (DFT) calculations can also be employed to predict and compare the molecular structure, as seen in the study of the novel diazocino bispyrazole compound . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be analyzed to understand the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, 5,5'-dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The reactivity of pyrazole derivatives can be influenced by the substituents on the ring, as demonstrated by the reaction of copper(II) with different substituted pyrazoles, which resulted in compounds with varying geometries and coordination around the metal ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring has led to the synthesis of new water-soluble pyrazolate rhodium(I) complexes . The crystal structure of pyrazole derivatives can also be studied to understand their packing and hydrogen bonding interactions, as seen in the X-ray study of 3,5-dimethyl-4-aminopyrazole .

科学的研究の応用

Novel Synthesis Processes and Pharmaceutical Impurities

The synthesis of pharmaceuticals often leads to the formation of various impurities, which can be critical for the development and quality control of drug substances. A review focused on novel synthesis methods for omeprazole, a proton pump inhibitor, and its impurities, could shed light on similar processes for related carboxylic acid derivatives, indicating potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the impact of carboxylic acids on microbial fermentation processes is crucial, especially when these compounds are produced or utilized in industrial biotechnology applications. A review on the inhibition of engineered microbes by carboxylic acids highlights the importance of metabolic engineering strategies to enhance microbial tolerance and optimize production processes (Jarboe, Royce, & Liu, 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-related activity of carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic effects, has been reviewed, providing insights into how structural differences among carboxylic acids influence their biological activity. This information can be instrumental in designing new compounds with desired therapeutic properties (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) is a critical process in the production of bio-based chemicals. Reviews on solvent developments for LLX provide insights into efficient solvent systems and process optimizations, relevant for the separation and purification of carboxylic acid derivatives (Sprakel & Schuur, 2019).

特性

IUPAC Name |

3-(3,5-dimethyl-1-propylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h6H,4-5H2,1-3H3,(H,13,14)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZHIOHCZQIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424644 |

Source

|

| Record name | 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890621-62-2 |

Source

|

| Record name | 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)

![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)